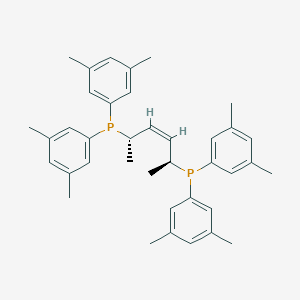
L-2-Furylalaninehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-3-(2-Furyl)-alanine is an amino acid derivative characterized by the presence of a furan ring attached to the alanine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: L-3-(2-Furyl)-alanine can be synthesized through several methods. One common approach involves the condensation of 2-furylacrylic acid with ammonia, followed by hydrogenation to yield the desired amino acid. Another method includes the use of 2-furylacetic acid as a starting material, which undergoes a series of reactions including amidation and reduction to form L-3-(2-Furyl)-alanine .
Industrial Production Methods: Industrial production of L-3-(2-Furyl)-alanine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled reaction environments to facilitate efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: L-3-(2-Furyl)-alanine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The furan ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, acids, and bases are commonly used.
Major Products:
Oxidation: Furanones and other oxygenated compounds.
Reduction: Saturated furan derivatives.
Substitution: Various substituted furan derivatives.
Applications De Recherche Scientifique
L-3-(2-Furyl)-alanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of L-3-(2-Furyl)-alanine involves its interaction with specific molecular targets and pathways. The furan ring allows for unique binding interactions with enzymes and receptors, influencing various biochemical processes. The compound can inhibit or activate specific enzymes, leading to changes in metabolic pathways and cellular functions .
Comparaison Avec Des Composés Similaires
L-3-(2-Thienyl)-alanine: Similar structure with a thiophene ring instead of a furan ring.
L-3-(2-Pyridyl)-alanine: Contains a pyridine ring in place of the furan ring.
Uniqueness: L-3-(2-Furyl)-alanine is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The furan ring’s electron-rich nature allows for specific interactions that are not observed with other similar compounds .
Propriétés
Formule moléculaire |
C7H10ClNO3 |
|---|---|
Poids moléculaire |
191.61 g/mol |
Nom IUPAC |
2-amino-3-(furan-2-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H9NO3.ClH/c8-6(7(9)10)4-5-2-1-3-11-5;/h1-3,6H,4,8H2,(H,9,10);1H |
Clé InChI |
LWMGRXJXMDWFGB-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)CC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl (4-(2-aminoethyl)bicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B12826768.png)
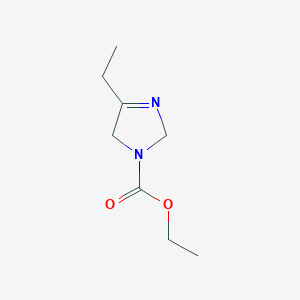

![7-Chloro-6-fluoro-4a,8a-dihydro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12826782.png)

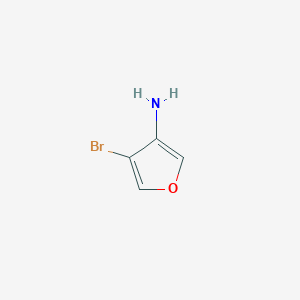
![strontium;1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B12826799.png)
![[Acetyloxy(phenyl)methyl] acetate;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B12826805.png)
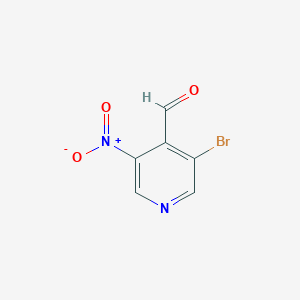
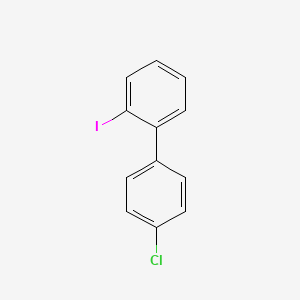
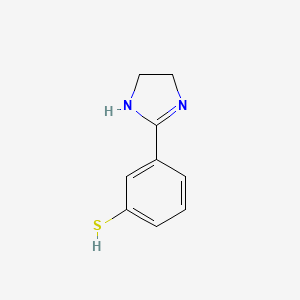
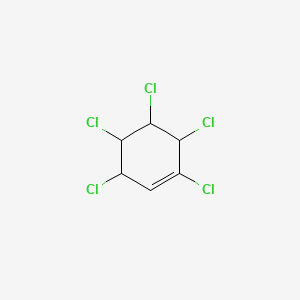
![5-Hydrazinyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B12826842.png)
